2-Cyclohexyl-2-propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-2-propyl acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is characterized by the presence of a cyclohexyl group and a propyl group attached to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexyl-2-propyl acetate can be synthesized through the esterification reaction between cyclohexanol and propyl acetate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The use of a dehydrating agent, such as sulfuric acid, can help in removing the water formed during the reaction, thus shifting the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-propyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to cyclohexanol and propyl acetate.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, leading to the formation of a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Cyclohexanol and propyl acetate.
Reduction: Cyclohexanol and propanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
2-Cyclohexyl-2-propyl acetate has various applications in scientific research, including:
Chemistry: Used as a model compound in studying esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Used in the flavor and fragrance industry for its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-propyl acetate primarily involves its hydrolysis in biological systems. The ester linkage is susceptible to enzymatic hydrolysis by esterases, leading to the release of cyclohexanol and propyl acetate. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the propyl group.
Propyl acetate: Similar structure but lacks the cyclohexyl group.
Cyclohexyl propionate: Similar structure but with a propionate moiety instead of acetate.
Uniqueness
2-Cyclohexyl-2-propyl acetate is unique due to the presence of both cyclohexyl and propyl groups attached to the acetate moiety. This combination imparts distinct chemical and physical properties, making it valuable in specific applications, particularly in the flavor and fragrance industry.
Properties
CAS No. |
60388-73-0 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-cyclohexylpropan-2-yl acetate |
InChI |
InChI=1S/C11H20O2/c1-9(12)13-11(2,3)10-7-5-4-6-8-10/h10H,4-8H2,1-3H3 |
InChI Key |
ANCMOAJSZHXJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.